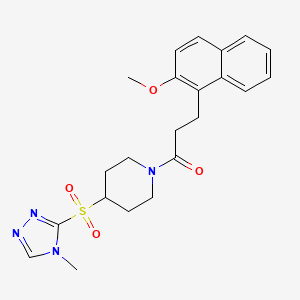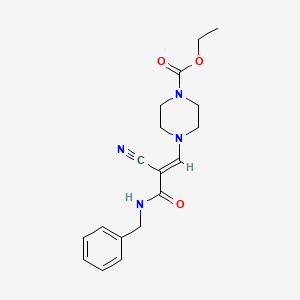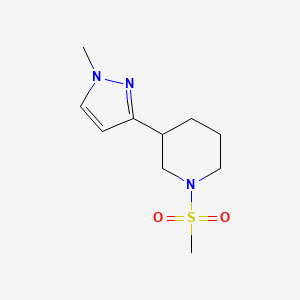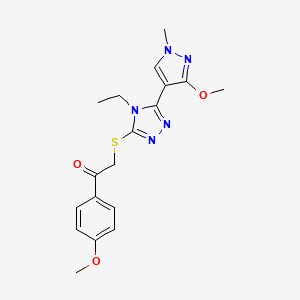
3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidone Derivatives and Anticancer Activity : A study by Parthiban et al. (2011) detailed the synthesis of a series of 2,6-diarylpiperidin-4-one O-methyloximes, incorporating various substituents, including fluoro groups. These compounds were evaluated for their antiproliferative activity against the HeLa cell line, identifying lead molecules with potential for anticancer drug development Parthiban, Pallela, Kim, Park, & Jeong, 2011.
Fluorophore Development for Biological Probing : Vázquez, Blanco, and Imperiali (2005) synthesized a new fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), showcasing its utility as a biological probe. This fluorophore demonstrates significant changes in fluorescence in response to environmental polarity, making it valuable for monitoring protein-protein interactions Vázquez, Blanco, & Imperiali, 2005.
Investigation of Fluoro Ketones as Enzyme Inhibitors : Research by Gelb, Svaren, and Abeles (1985) explored fluoro ketones as inhibitors for hydrolytic enzymes, demonstrating that these compounds show significant inhibitory activity. Their study emphasizes the potential of fluoro ketones in biochemical applications, including drug design Gelb, Svaren, & Abeles, 1985.
Fluorescent Probes for Lead Detection : A fluorogenic probe based on 3,4-dimethylthieno[2,3-b]thiophene, developed by Cao et al. (2011), exhibited high selectivity towards Pb(II) ions over other metals in neutral buffer solutions. This discovery is significant for environmental monitoring and safety assessments Cao, Deng, Wang, Xiao, Ren, & Zhang, 2011.
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-6-fluorothiochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNOS/c1-10-5-11(2)8-18(7-10)14-9-20-15-4-3-12(17)6-13(15)16(14)19/h3-4,6,9-11H,5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFWPSWCUFPRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidin-1-yl)-6-fluoro-4H-thiochromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)








![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)